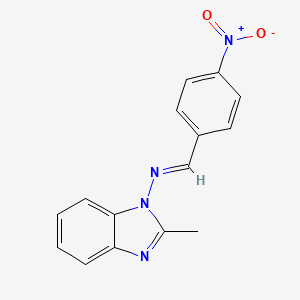![molecular formula C14H10Cl2N2O2 B3861706 2-chlorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3861706.png)
2-chlorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime
描述
2-chlorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime, also known as CCPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCPO is a white crystalline solid, and its chemical formula is C14H10Cl2N2O2.
科学研究应用
2-chlorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime has been found to have potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-chlorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, 2-chlorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime can be used as a pesticide due to its insecticidal and fungicidal properties. In material science, 2-chlorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime can be used as a building block for the synthesis of new materials.
作用机制
The mechanism of action of 2-chlorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime is not fully understood. However, it has been suggested that 2-chlorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime acts by inhibiting the activity of certain enzymes and proteins in the body, which are involved in various cellular processes such as DNA replication, cell division, and protein synthesis.
Biochemical and Physiological Effects:
2-chlorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime has been shown to have several biochemical and physiological effects in the body. In animal studies, 2-chlorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime has been found to reduce the levels of oxidative stress and inflammation, which are associated with various diseases such as cancer and neurodegenerative disorders. 2-chlorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
2-chlorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of stability. However, 2-chlorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime has some limitations as well. It is relatively insoluble in water, which makes it difficult to use in aqueous solutions. In addition, 2-chlorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime can be toxic in high concentrations, which requires careful handling and storage.
未来方向
There are several future directions for the research on 2-chlorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime. One direction is to explore its potential applications in the field of medicine further. Specifically, 2-chlorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime can be tested in clinical trials to determine its safety and efficacy in the treatment of cancer and neurodegenerative disorders. Another direction is to investigate the mechanism of action of 2-chlorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime further. Understanding the molecular targets of 2-chlorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime can help to identify new therapeutic targets for various diseases. Finally, future research can focus on the synthesis of new derivatives of 2-chlorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime with improved properties such as solubility and bioavailability.
属性
IUPAC Name |
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-11-5-7-12(8-6-11)18-14(19)20-17-9-10-3-1-2-4-13(10)16/h1-9H,(H,18,19)/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNZPOVWIHBMCG-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NOC(=O)NC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\OC(=O)NC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 7-methyl-3-oxo-5-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861624.png)
![(3-fluorobenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B3861630.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861642.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B3861653.png)
![4-bromobenzaldehyde O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B3861655.png)
![ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetate](/img/structure/B3861661.png)
![N'-[3-(benzyloxy)benzylidene]nonanohydrazide](/img/structure/B3861664.png)
![N-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3861671.png)
![(5,8-dimethoxy-4-methyl-2-quinolinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B3861679.png)
![N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3861682.png)

![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B3861720.png)
![6-[2-(3,4-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3861728.png)
